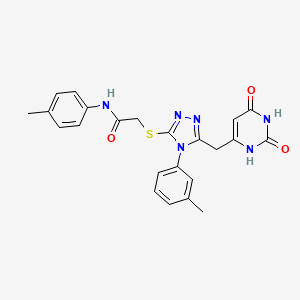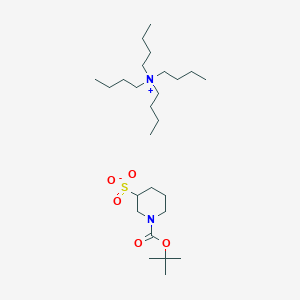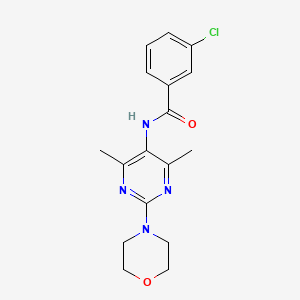![molecular formula C25H21N5O2S2 B2920910 N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-09-9](/img/structure/B2920910.png)
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is an intricate chemical compound featuring diverse functionalities. Its structure boasts a benzyl group, a 1,2,4-triazole ring, a thiazole moiety, and a phenyl group, making it a molecule of significant interest due to its potential biological and chemical properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzo[d]imidazo[2,1-b]thiazoles, have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agent, pet imaging probe of β-amyloid plaques in the brains of alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .
Mode of Action
It is known that compounds with similar structures interact with their targets in a way that modulates the function of enzymes and receptors .
Biochemical Pathways
It is known that compounds with similar structures are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .
Result of Action
Compounds with similar structures have been reported to have a broad spectrum of important bioactivities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is generally synthesized through multi-step synthetic routes involving cyclization, acylation, and thiolation reactions. A common approach involves:
Preparation of Intermediate Compounds: : Starting with the synthesis of the 1,2,4-triazole core.
Acylation: : Introduction of the benzyl group.
Thiolation: : Integration of the thiazole derivative.
Specific reaction conditions typically include controlled temperatures and the use of catalysts to ensure the reaction's efficiency.
Industrial Production Methods
While large-scale industrial synthesis may be less common, the methods would likely incorporate continuous flow techniques and optimization of reaction conditions to maximize yield and purity, minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various reactions including:
Oxidation: : The compound may oxidize at the sulfur or other reactive sites.
Reduction: : Reduction can alter functional groups, like converting the oxo group into hydroxyl.
Substitution: : Nucleophilic substitution may occur on the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions are commonly used reagents. Typical reaction conditions involve solvents like methanol or ethanol and temperature control.
Major Products
The primary products formed depend on the type of reaction:
Oxidation may yield sulfoxides or sulfones.
Reduction can produce alcohols from carbonyl compounds.
Substitution reactions could lead to various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
In Chemistry
The unique structure of N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide offers versatility in the synthesis of novel derivatives for materials science and catalysis.
In Biology and Medicine
Antimicrobial Agents: : Triazole derivatives are known for antimicrobial properties.
Anticancer Research: : Studies explore its potential in inhibiting cancer cell proliferation.
Enzyme Inhibition: : The compound’s structure allows it to act as an enzyme inhibitor, opening pathways for drug development.
In Industry
The compound’s properties make it a candidate for developing materials with unique electronic or photonic properties, potentially useful in semiconductors or sensor technologies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-benzyl-4-phenyl-1,2,4-triazole derivatives: : These compounds share similar triazole cores but differ in substitution patterns.
Thiazole-based compounds: : Similar functionalities with varying bioactivities.
N-benzylacetamides: : Basic structure with different substituents.
Highlighting Uniqueness
Compared to these similar compounds, N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its unique combination of benzyl, thiazole, and triazole functionalities, offering a broader range of interactions and activities in both chemical and biological contexts.
Eigenschaften
IUPAC Name |
N-benzyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c31-23(26-15-18-9-3-1-4-10-18)17-33-24-28-27-22(30(24)19-11-5-2-6-12-19)16-29-20-13-7-8-14-21(20)34-25(29)32/h1-14H,15-17H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVCISVXCKLNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2920832.png)



![N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-METHYLACETAMIDE](/img/structure/B2920840.png)
![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2920841.png)



![3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2920847.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2920849.png)
